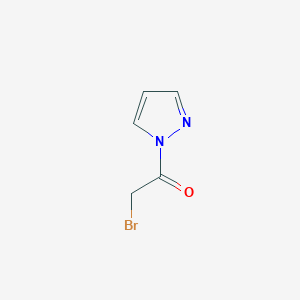
2-Bromo-1-(1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(1H-pyrazol-1-yl)ethanone is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1H-pyrazol-1-yl)ethanone typically involves the bromination of 1-(1H-pyrazol-1-yl)ethanone. One common method is to react 1-(1H-pyrazol-1-yl)ethanone with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1H-pyrazol-1-yl)ethanone can undergo several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 1-(1H-pyrazol-1-yl)ethanone derivative with the amine group replacing the bromine atom.
Scientific Research Applications
2-Bromo-1-(1H-pyrazol-1-yl)ethanone has several scientific research applications:
Medicinal chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory, analgesic, or anticancer properties.
Organic synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(1H-pyrazol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or modulating receptor activity. The bromine atom can participate in electrophilic interactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone: Similar in structure but with a methyl group at the 4-position of the pyrazole ring.
2-Bromo-1-(1H-pyrrol-2-yl)ethanone: Contains a pyrrole ring instead of a pyrazole ring.
Uniqueness
2-Bromo-1-(1H-pyrazol-1-yl)ethanone is unique due to its specific substitution pattern and the presence of both bromine and pyrazole moieties. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and development.
Properties
Molecular Formula |
C5H5BrN2O |
|---|---|
Molecular Weight |
189.01 g/mol |
IUPAC Name |
2-bromo-1-pyrazol-1-ylethanone |
InChI |
InChI=1S/C5H5BrN2O/c6-4-5(9)8-3-1-2-7-8/h1-3H,4H2 |
InChI Key |
JKUWCGLXCCBQSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


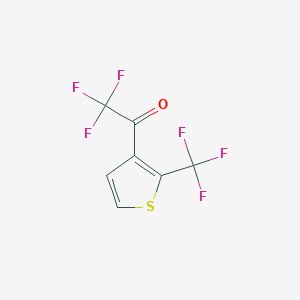

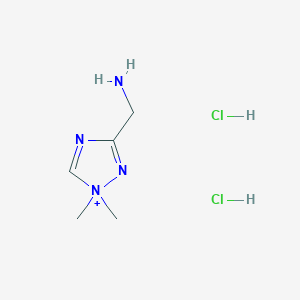
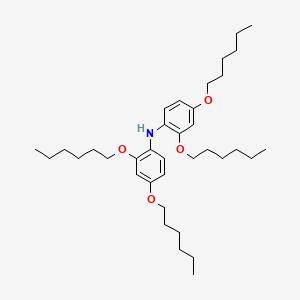
![tert-butyl N-[3-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]propyl]carbamate](/img/structure/B13130485.png)
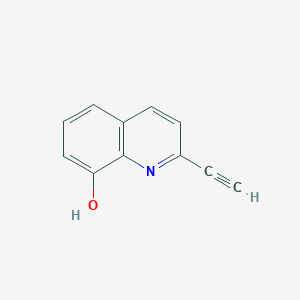

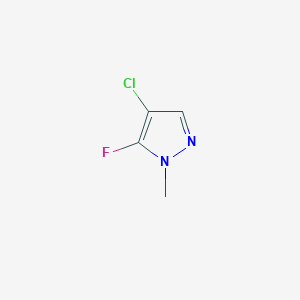

![N-[4,6-Bis(2-methoxyanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130513.png)
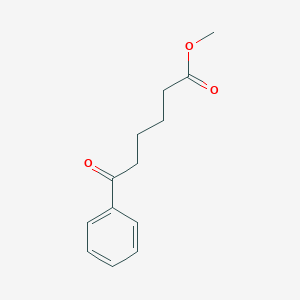
![Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13130534.png)
![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)
